N-(furan-2-yl)(tert-butoxy)carbohydrazide
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Overview
Description
N-(furan-2-yl)(tert-butoxy)carbohydrazide is a chemical compound that features a furan ring and a tert-butoxy group attached to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-yl)(tert-butoxy)carbohydrazide typically involves the reaction of furan-2-carbohydrazide with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-yl)(tert-butoxy)carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-yl)(tert-butoxy)carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbohydrazide moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The tert-butoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbohydrazide: Lacks the tert-butoxy group, making it less stable and less lipophilic.
tert-Butyl carbazate: Lacks the furan ring, reducing its potential for specific interactions with biological targets.
Uniqueness
N-(furan-2-yl)(tert-butoxy)carbohydrazide is unique due to the presence of both the furan ring and the tert-butoxy group, which confer specific chemical and biological properties. The furan ring provides a site for oxidation and other reactions, while the tert-butoxy group enhances stability and lipophilicity.
Properties
CAS No. |
2758003-82-4 |
---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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